(+/-)-4-ヒドロキシメフェニトイン-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

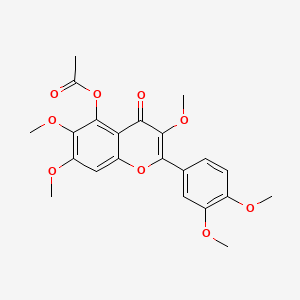

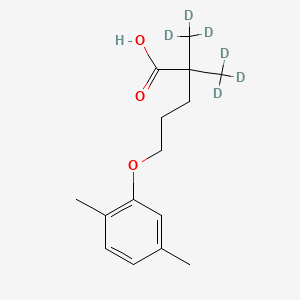

“(+/-)-4-Hydroxy Mephenytoin-d3” is a deuterated metabolite of the antiepileptic drug Mephenytoin . It belongs to the API family of Mephenytoin and is used as a reference standard in pharmaceutical toxicology . It is a stable isotope labelled compound .

Molecular Structure Analysis

The molecular formula of “(+/-)-4-Hydroxy Mephenytoin-d3” is C12H11D3N2O3 . Its molecular weight is 237.27 .科学的研究の応用

薬物動態研究

4-ヒドロキシメフェニトインは、抗けいれん薬であるメフェニトインの代謝産物です。 この代謝産物の研究は、メフェニトインの薬物動態、特に吸収、分布、代謝、排泄に関する洞察を提供することができます .

遺伝子多型研究

(S)-メフェニトインの4'-ヒドロキシメフェニトインへの優先的な水酸化は、ヒトの薬物代謝における遺伝子多型を示しています . このことは、薬物代謝における遺伝子変異を研究するための貴重な化合物であることを意味します。

薬物相互作用研究

メフェニトインの代謝産物として、4-ヒドロキシメフェニトインは、特にシトクロムP450酵素を含む薬物相互作用を調べる研究で使用できます .

治療薬の開発

4-ヒドロキシメフェニトインの特性は、新しい治療薬の開発に利用できる可能性があります。 その構造と活性は、新しい化合物の設計の出発点として使用できます .

生化学研究

4-ヒドロキシメフェニトインは、生化学研究、特にプロテオミクス(タンパク質の大規模な研究)で使用できます .

分析用標準品

4-ヒドロキシメフェニトインは、クロマトグラフィーや質量分析などのさまざまな実験室技術における分析用標準品として使用できます .

特性

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662015 |

Source

|

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-56-4 |

Source

|

| Record name | 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (+/-)-4-Hydroxy Mephenytoin-d3 used in CYP2C19 inhibition studies?

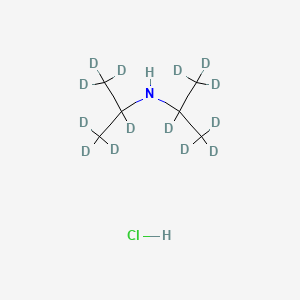

A1: (+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated form of 4-Hydroxy Mephenytoin, the primary metabolite of the drug (S)-Mephenytoin. In CYP2C19 inhibition studies, (S)-Mephenytoin is often used as a probe substrate. The deuterated analog, (+/-)-4-Hydroxy Mephenytoin-d3, serves as an ideal internal standard for mass spectrometry (MS) analysis.

- Accurate Quantification: By comparing the peak intensities of 4-Hydroxy Mephenytoin and (+/-)-4-Hydroxy Mephenytoin-d3, researchers can accurately quantify the amount of 4-Hydroxy Mephenytoin produced, even at low concentrations. []

Q2: How does using (+/-)-4-Hydroxy Mephenytoin-d3 contribute to understanding CYP2C19 inhibition by drugs like fluoxetine?

A2: The research cited [] uses (+/-)-4-Hydroxy Mephenytoin-d3 to precisely measure the formation of 4-Hydroxy Mephenytoin from (S)-Mephenytoin in the presence of fluoxetine and its enantiomers. This precise quantification helps researchers:

- Determine IC50 values: By measuring 4-Hydroxy Mephenytoin formation at different inhibitor concentrations, researchers can calculate IC50 values, which indicate the potency of an inhibitor. The study found that fluoxetine enantiomers displayed different levels of CYP2C19 inhibition. []

- Characterize Time-Dependent Inhibition: Measuring metabolite formation over time in the presence of fluoxetine allowed researchers to determine kinetic parameters like KI (inhibition constant) and kinact (maximum inactivation rate constant). These parameters reveal the time-dependent nature of CYP2C19 inhibition by fluoxetine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。